4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid, also known by its IUPAC name, is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are recognized for their diverse biological activities, including potential therapeutic effects against various diseases. This specific compound is of interest in medicinal chemistry due to its interactions with key biological targets, particularly in cancer research.
The compound can be sourced from various chemical databases and research publications. Notably, it is cataloged in resources such as PubChem and BenchChem, which provide detailed chemical information and synthesis methods.
4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid is classified under organic compounds, specifically as an indazole derivative. Its structure features an indazole moiety linked to an amino and a keto group, making it a potential candidate for various biological applications.
The synthesis of 4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid typically involves several key steps:
This synthetic route often requires optimization to enhance yield and purity, especially for industrial applications. Advanced techniques such as continuous flow reactors may be employed to improve efficiency.
The molecular structure of 4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid consists of a central butenoic acid backbone substituted with an indazole group at one end. The presence of both amino and keto functionalities contributes to its reactivity and interaction with biological targets.
The InChI representation for this compound is:
This notation provides a detailed description of the compound's structure, including connectivity and stereochemistry.
The compound participates in various chemical reactions typical of indazole derivatives:
The reactivity of 4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid can be influenced by the presence of substituents on the indazole ring or the butenoic acid moiety, affecting its potential applications in drug development.
The primary mechanism of action for 4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid involves the inhibition or modulation of specific kinases such as CHK1 and CHK2. These kinases play crucial roles in cell cycle regulation and DNA damage response pathways.
Research indicates that this compound may induce cell cycle arrest or apoptosis in cells with dysregulated kinase activity, highlighting its potential as a therapeutic agent in oncology.
The compound exhibits typical characteristics associated with organic acids, including solubility in polar solvents and stability under standard laboratory conditions.
Key chemical properties include:
4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Indazole derivatives represent a privileged scaffold in drug discovery due to their broad-spectrum pharmacological activities. These nitrogen-containing heterocycles exhibit high binding affinity to biological targets through multiple interactions, including hydrogen bonding and π-stacking. Specifically, 1H-indazol-5-yl derivatives demonstrate notable kinase inhibitory activity, attributed to their ability to mimic purine nucleobases in ATP-binding pockets. Modifications at the N1 position or the benzo ring significantly alter selectivity profiles—electron-withdrawing groups enhance kinase affinity, while bulky substituents modulate pharmacokinetic properties. The indazole core’s metabolic stability and bioavailability further underpin its utility in oncology drug development [2] [6].
Kinases regulate critical oncogenic processes, including cell proliferation, angiogenesis, and metastasis. Dysregulation of these enzymes is implicated in >50% of cancer pathways. Small-molecule kinase inhibitors (SMKIs) block aberrant signaling by competitively inhibiting ATP-binding sites. The structural flexibility of 4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid enables dual targeting of tyrosine and serine/threonine kinases, disrupting multiple signaling cascades (e.g., MAPK/ERK, PI3K/AKT). This polypharmacological approach overcomes compensatory mechanisms in malignant cells, reducing resistance development [6].
This hybrid compound integrates three pharmacophoric elements:
Table 1: Structural Components and Functional Roles
Component | Molecular Role | Target Interaction |
---|---|---|
1H-Indazol-5-yl | Base-recognition domain | Kinase hinge region (e.g., via N2–H⋯O=C) |
(E)-4-Oxobut-2-enoic acid | Electrophilic warhead | Covalent bond with Cys797 (EGFR) |
Carboxamide bridge | Conformational stabilizer | Hydrogen bonding with catalytic residues |
The planar configuration (E-isomer predominates) optimizes target engagement, while the carboxylic acid enhances solubility (>10 mg/mL in DMSO). This architecture balances potency and drug-like properties, distinguishing it from classical indazole-based inhibitors [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: